![molecular formula C17H19BrN2O3S B296442 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide](/img/structure/B296442.png)
2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. This compound was first synthesized by Bayer AG and Onyx Pharmaceuticals in the early 2000s and has since been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 works by inhibiting the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinases, 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 can disrupt this pathway and slow down or stop tumor growth.
Biochemical and Physiological Effects
2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound with a known mechanism of action. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
There are a number of potential future directions for research on 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006. One area of interest is the development of combination therapies that can enhance its effectiveness in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006. Additionally, there is ongoing research into the potential use of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Métodos De Síntesis
The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 involves a multistep process that begins with the reaction of 4-bromobenzenesulfonyl chloride and N-sec-butylbenzylamine to form 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzylamine. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to produce the final product, 2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006.
Aplicaciones Científicas De Investigación
2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide 43-9006 has been extensively studied for its potential in cancer treatment. It works by inhibiting multiple protein kinases that are involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. This compound has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propiedades
Fórmula molecular |
C17H19BrN2O3S |
---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)sulfonylamino]-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C17H19BrN2O3S/c1-3-12(2)19-17(21)15-6-4-5-7-16(15)20-24(22,23)14-10-8-13(18)9-11-14/h4-12,20H,3H2,1-2H3,(H,19,21) |
Clave InChI |
ZNALTCQPBVJUKJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.